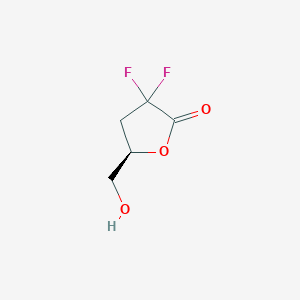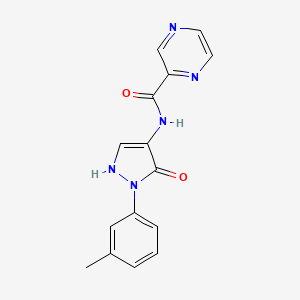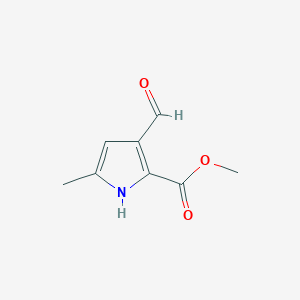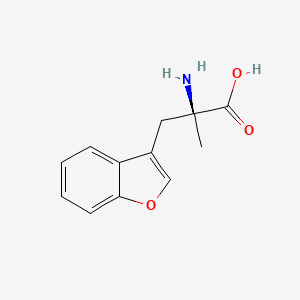
(S)-2-Amino-3-(benzofuran-3-yl)-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-3-(benzofuran-3-yl)-2-methylpropanoic acid is a chiral amino acid derivative that features a benzofuran moiety. Benzofuran is a heterocyclic compound known for its wide range of biological activities and applications in medicinal chemistry . The presence of the benzofuran ring in this compound contributes to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-(benzofuran-3-yl)-2-methylpropanoic acid can be achieved through several synthetic routes. One common method involves the cyclization of ortho-hydroxystilbenes into benzofurans using hypervalent iodine reagents . Another approach includes the use of ruthenium-catalyzed cycloisomerization of benzannulated homo- and bis-homopropargylic alcohols . These methods typically require specific reaction conditions, such as the presence of catalysts and controlled temperatures.
Industrial Production Methods: Industrial production of benzofuran derivatives often involves large-scale reactions using readily available starting materials. For example, the photochemical synthesis of benzofuran derivatives from 2,3-disubstituted benzofurans has been developed for industrial applications . This method includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via the elimination of a water molecule .
Analyse Des Réactions Chimiques
Types of Reactions: (S)-2-Amino-3-(benzofuran-3-yl)-2-methylpropanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The benzofuran ring can participate in electrophilic aromatic substitution reactions, while the amino acid moiety can undergo typical amino acid reactions such as peptide bond formation.
Common Reagents and Conditions: Common reagents used in the reactions of benzofuran derivatives include hypervalent iodine reagents, ruthenium catalysts, and palladium nanoparticles . Reaction conditions often involve controlled temperatures, specific solvents, and the presence of catalysts to achieve high yields and selectivity.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated benzofuran derivatives, while substitution reactions can introduce various functional groups onto the benzofuran ring.
Applications De Recherche Scientifique
(S)-2-Amino-3-(benzofuran-3-yl)-2-methylpropanoic acid has numerous scientific research applications due to its unique chemical structure and biological activities. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, benzofuran derivatives have shown potential as anticancer, antimicrobial, and antiviral agents . The compound’s ability to interact with specific molecular targets makes it a valuable tool in drug discovery and development.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-3-(benzofuran-3-yl)-2-methylpropanoic acid involves its interaction with molecular targets and pathways in biological systems. The benzofuran moiety can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects . For example, benzofuran derivatives have been shown to inhibit the growth of cancer cells by interfering with key signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to (S)-2-Amino-3-(benzofuran-3-yl)-2-methylpropanoic acid include other benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin . These compounds share the benzofuran core structure but differ in their functional groups and biological activities.
Uniqueness: The uniqueness of this compound lies in its combination of the benzofuran ring with an amino acid moiety. This structural feature allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for scientific research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C12H13NO3 |
|---|---|
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(1-benzofuran-3-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C12H13NO3/c1-12(13,11(14)15)6-8-7-16-10-5-3-2-4-9(8)10/h2-5,7H,6,13H2,1H3,(H,14,15)/t12-/m0/s1 |
Clé InChI |
IZCSVKMFOGNYEB-LBPRGKRZSA-N |
SMILES isomérique |
C[C@](CC1=COC2=CC=CC=C21)(C(=O)O)N |
SMILES canonique |
CC(CC1=COC2=CC=CC=C21)(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


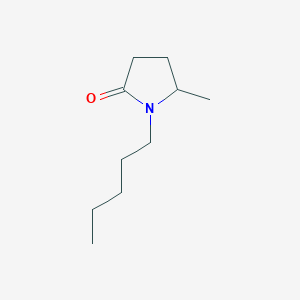
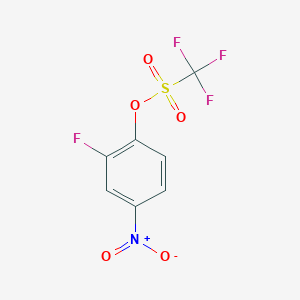
![2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]-](/img/structure/B12867292.png)
![(2-Chlorobenzo[d]oxazol-5-yl)methanol](/img/structure/B12867301.png)
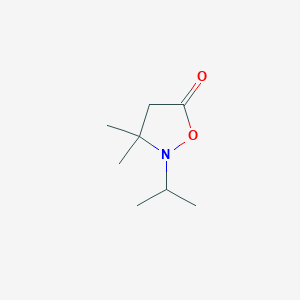
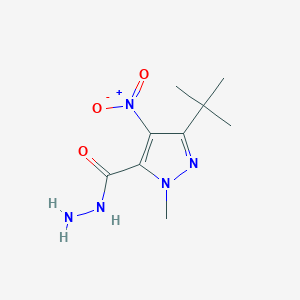
![2-(2-Bromobenzo[d]oxazol-5-yl)-2-hydroxyacetic acid](/img/structure/B12867323.png)

![1-Benzyl-N-(5-(1-(2-(pyrrolidin-1-yl)ethyl)-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-1H-pyrazole-4-carboxamide](/img/structure/B12867334.png)

![Methyl 4'-(4-morpholinyl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B12867351.png)
